Dat-IN-1
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The specific synthetic routes and reaction conditions are often proprietary and detailed in specialized chemical literature .
Industrial Production Methods
Industrial production of Dat-IN-1 would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions to maximize yield and purity, and ensuring compliance with regulatory standards. This process would include rigorous quality control measures to ensure the consistency and safety of the final product .
Chemical Reactions Analysis
Types of Reactions
Dat-IN-1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol. Substitution reactions could introduce various functional groups, enhancing the compound’s activity or selectivity .
Scientific Research Applications
Dat-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a probe to study the dopamine transporter and its interactions with other molecules.
Biology: Helps in understanding the role of dopamine in various biological processes and diseases.
Medicine: Investigated for its potential therapeutic effects in treating psychostimulant use disorders and other neurological conditions.
Industry: Utilized in the development of new drugs and therapeutic agents targeting the dopamine transporter.
Mechanism of Action
Dat-IN-1 exerts its effects by inhibiting the dopamine transporter, a membrane-spanning protein responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron. By blocking this transporter, this compound increases the concentration of dopamine in the synaptic cleft, enhancing dopaminergic signaling. This mechanism is crucial for its potential therapeutic effects in treating psychostimulant use disorders .
Comparison with Similar Compounds
Similar Compounds
Cocaine: A well-known dopamine transporter inhibitor with strong psychostimulant effects.
Benztropine: Another dopamine transporter inhibitor with different pharmacological properties.
SRI-20041 and SRI-30827: Allosteric modulators of the dopamine transporter that affect cocaine binding.
Uniqueness of Dat-IN-1
This compound is unique due to its atypical inhibition profile and high affinity for the dopamine transporter. Unlike traditional inhibitors like cocaine, this compound has a distinct binding mechanism and pharmacological profile, making it a valuable tool for research and potential therapeutic applications .
Properties
Molecular Formula |
C29H34F2N2O2S |
---|---|
Molecular Weight |
512.7 g/mol |
IUPAC Name |
1-[4-[2-[bis(4-fluorophenyl)methylsulfinyl]ethyl]-1,4-diazepan-1-yl]-3-phenylpropan-2-ol |
InChI |
InChI=1S/C29H34F2N2O2S/c30-26-11-7-24(8-12-26)29(25-9-13-27(31)14-10-25)36(35)20-19-32-15-4-16-33(18-17-32)22-28(34)21-23-5-2-1-3-6-23/h1-3,5-14,28-29,34H,4,15-22H2 |
InChI Key |
GTPXBKXJSXCFEW-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN(C1)CC(CC2=CC=CC=C2)O)CCS(=O)C(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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